N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide
Beschreibung
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide is a heterotricyclic compound featuring a fused dioxa-thia-azacyclic core with a cyclopropanecarboxamide substituent. Its complex architecture includes oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms within a tricyclic framework, contributing to unique electronic and steric properties.
Eigenschaften
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(6-1-2-6)14-12-13-7-3-8-9(17-5-16-8)4-10(7)18-12/h3-4,6H,1-2,5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJKDEHDUZKAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the 11β-HSD1 Inhibitor Series
describes the synthesis of related compounds (e.g., 9a , 9b , 9d–p ) through analogous methods, including halogenation and functional group modifications. These compounds share a tricyclic core but differ in substituents (e.g., halogens, aldehydes) and stereoelectronic profiles. Key comparisons include:
The cyclopropanecarboxamide group in the target compound may enhance metabolic stability compared to aldehyde-containing analogues (e.g., 11 ), which are prone to oxidation. However, halogenated derivatives (e.g., 10c ) exhibit improved enzyme affinity due to increased lipophilicity and van der Waals interactions .
Macrocyclic and Heterocyclic Comparators
discusses tetraazacyclotetradecane derivatives, which share nitrogen-rich macrocyclic features but lack the tricyclic framework and sulfur/oxygen heteroatoms.
Computational and Crystallographic Insights
Structural analysis tools like SHELX () and ORTEP () are critical for comparing bond lengths, angles, and puckering. For example:
- The tricyclic core’s puckering coordinates (e.g., amplitude/q, phase/φ) can be modeled using Cremer-Pople parameters (), distinguishing it from less strained analogues.
- Anisotropic displacement parameters (ORTEP) may reveal enhanced rigidity due to the fused ring system compared to monocyclic or bicyclic counterparts .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis mirrors methods for analogues in , enabling modular derivatization for structure-activity relationship (SAR) studies.
- Bioactivity Trade-offs : While halogenated analogues (e.g., 10c ) show higher potency, the cyclopropanecarboxamide group may balance solubility and metabolic stability, making it a viable candidate for in vivo studies .
Biologische Aktivität
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclopropanecarboxamide is a complex organic compound that has drawn attention for its potential biological activities. This article examines its structure, biological properties, and relevant research findings.
Chemical Structure
The compound is characterized by a unique bicyclic structure that incorporates sulfur and oxygen heteroatoms, contributing to its potential reactivity and biological activity. The molecular formula is with a molecular weight of 583.1 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in cancer progression and inflammatory responses. The IC50 values for such compounds ranged from 8 nM to 249.9 nM in various assays involving cancer cell lines and human whole blood .
The proposed mechanism involves the inhibition of prostaglandin synthesis through the blockade of mPGES-1, leading to reduced inflammation and tumor growth. This is particularly relevant in models of rheumatoid arthritis and other inflammatory diseases where prostaglandins play a critical role .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, including A549 (lung cancer) with an IC50 of approximately 16.24 nM .
- In Vivo Studies : Animal models have shown that administration of the compound leads to a notable reduction in tumor size and metastasis when compared to untreated controls.
- Pharmacokinetics : The pharmacokinetic profile indicates good bioavailability and CNS penetration, suggesting potential for oral administration in therapeutic settings .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H31ClN4O6S2 |
| Molecular Weight | 583.1 g/mol |
| IC50 (A549 Cell Line) | 16.24 nM |
| mPGES-1 Inhibition IC50 | 8 nM |
| Oral Bioavailability | Good |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
